molecular formula C7H3Br5O B3064738 Pentabromoanisole CAS No. 1825-26-9

Pentabromoanisole

Cat. No.: B3064738
CAS No.: 1825-26-9
M. Wt: 502.62 g/mol
InChI Key: VEFNQGLEDJPUJF-UHFFFAOYSA-N
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Description

Pentabromoanisole is a halogenated aromatic compound with the molecular formula C7H3Br5O. It consists of a benzene ring substituted with five bromine atoms and a methoxy group (OCH3). This compound is part of the polybrominated anisoles family, which are known for their use in various industrial and scientific applications.

Mechanism of Action

The mechanism of action of Pentabromoanisole is not well-documented in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentabromoanisole can be synthesized through the bromination of anisole. The process involves the following steps:

    Starting Material: Anisole (methoxybenzene) is used as the starting material.

    Bromination: Anisole is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The process results in the substitution of hydrogen atoms on the benzene ring with bromine atoms, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of anisole are brominated using bromine and a suitable catalyst.

    Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pentabromoanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation can produce brominated phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentabromoanisole is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. Compared to its less brominated counterparts, this compound exhibits higher reactivity in substitution reactions and greater stability in environmental conditions.

Conclusion

This compound is a versatile compound with significant applications in environmental studies, toxicology, and chemical synthesis. Its unique chemical structure and reactivity make it an important subject of scientific research.

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFNQGLEDJPUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171299
Record name Pentabromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-26-9
Record name Pentabromoanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentabromoanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentabromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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